1,3-Dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-12(2)10-22-13(11-21-8-6-5-7-9-21)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGRHBRESSHFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-29122, also known as 1,3-Dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione or EU-0060015, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation.
Mode of Action
CCG-29122 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V. It specifically inhibits transcription activated by MKL1, a coactivator and oncogene of the serum response factor (SRF), without affecting DNA binding. This suggests a mechanism targeting MKL/SRF-dependent transcriptional activation.
Biochemical Pathways
The compound affects the Gα 12/13 /RhoA-dependent gene transcription program involving the serum response factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1). This pathway is implicated in various cancers, and inhibitors like CCG-29122 could serve as potential cancer therapeutic agents.
Result of Action
CCG-29122 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells. It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations, and selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents, molecular weights, and key properties of analogous purine-2,6-dione derivatives:
*Estimated based on structural analogs.
Pharmacological and Metabolic Differences
- Receptor Interactions: The target’s piperidin-1-ylmethyl group may enhance binding to adenosine receptors (e.g., A2A) compared to smaller 8-amino or 8-methoxy derivatives, as seen in istradefylline (a styryl-substituted A2A antagonist) . 7-Isobutyl substitution increases lipophilicity vs.
Metabolic Stability :
- Piperidine-containing compounds (e.g., ) show moderate metabolic stability due to steric hindrance, unlike 8-methoxy derivatives, which are prone to demethylation .
- Nitro/chloro substituents () may form reactive metabolites, whereas the target’s piperidine group likely undergoes N-oxidation or ring-opening .
- Solubility and Bioavailability: The target’s piperidin-1-ylmethyl group balances lipophilicity and solubility via protonation at physiological pH, contrasting with highly polar 8-amino derivatives () or insoluble styryl analogs () .
Preparation Methods
Alkylation at Position 7: Introduction of the 2-Methylpropyl Group
The synthesis begins with the alkylation of a xanthine derivative at position 7. Theophylline (1,3-dimethylxanthine) serves as a common starting material due to its commercial availability and reactive N7 position. Reaction with 1-bromo-2-methylpropane in the presence of a base such as potassium carbonate facilitates nucleophilic substitution.
Reaction Conditions
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80–100°C
- Time: 12–24 hours
- Yield: 60–75%
The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of both theophylline and the alkylating agent, promoting higher yields. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the intermediate, 1,3-dimethyl-7-(2-methylpropyl)xanthine.
Mannich Reaction at Position 8: Incorporation of the Piperidin-1-ylmethyl Group
The piperidin-1-ylmethyl substituent at position 8 is introduced via a Mannich reaction, a three-component condensation involving formaldehyde, piperidine, and the xanthine intermediate. This step demands meticulous control to avoid over-alkylation or decomposition.
Reaction Protocol
- Reactants:
- 1,3-Dimethyl-7-(2-methylpropyl)xanthine (1 equiv)
- Formaldehyde (37% aqueous solution, 1.2 equiv)
- Piperidine (1.5 equiv)
- Solvent: Ethanol or methanol
- Temperature: 25–40°C (ambient to mild heating)
- Time: 6–12 hours
- Yield: 50–65%
The Mannich reaction proceeds via the formation of an iminium ion intermediate, which reacts with the nucleophilic C8 position of the xanthine core. Steric hindrance from the adjacent N7 isobutyl group necessitates extended reaction times to achieve satisfactory conversion.
Optimization of Reaction Conditions
Solvent and Catalytic Effects
Comparative studies reveal that ethanol outperforms methanol in minimizing side products, likely due to its moderate polarity and reduced nucleophilicity. Catalytic amounts of acetic acid (0.1 equiv) enhance the reaction rate by protonating formaldehyde, accelerating iminium ion formation.
Temperature and Kinetic Control
Elevating the temperature beyond 40°C promotes decomposition, as evidenced by HPLC monitoring. Kinetic profiling indicates that the reaction reaches 90% completion within 8 hours at 35°C, with marginal gains thereafter.
Purification and Yield Enhancement
Final purification employs a combination of recrystallization (using ethanol/water mixtures) and preparative HPLC (C18 column, acetonitrile/water gradient). This dual approach achieves >95% purity, as confirmed by LC-MS and ¹H NMR.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 μm) under gradient elution (acetonitrile:water 30:70 to 70:30 over 20 minutes) confirms a single peak at retention time 12.3 minutes, correlating with the target compound.
Comparative Analysis of Synthetic Methods
| Parameter | Alkylation Step | Mannich Reaction |
|---|---|---|
| Optimal Solvent | DMF | Ethanol |
| Reaction Time (h) | 18 | 8 |
| Yield (%) | 68 | 58 |
| Purity Post-Purification (%) | 92 | 95 |
Data synthesized from.
Q & A
Q. What synthetic routes and analytical methods are recommended for synthesizing and characterizing 1,3-dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione?
Methodological Answer : The synthesis of this compound involves multi-step substitution reactions. Key steps include:
- Purine Core Formation : Condensation reactions using xanthine derivatives as precursors.
- Substituent Introduction : Alkylation at the 7-position (e.g., 2-methylpropyl via SN2) and nucleophilic substitution at the 8-position (piperidin-1-ylmethyl group using piperidine under basic conditions) .
- Purification : Column chromatography with silica gel or reverse-phase HPLC for isolating intermediates.
Q. Characterization :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- HPLC : ≥95% purity threshold for biological testing .
Q. How can computational tools predict the biological activity and drug-likeness of this compound?
Methodological Answer : Use platforms like Chemicalize.org (ChemAxon) to analyze:
- Physicochemical Properties : LogP (lipophilicity), topological polar surface area (TPSA), and molecular weight.
- ADME Profiles : Predicted blood-brain barrier permeability and cytochrome P450 interactions.
- Target Prediction : SwissTargetPrediction or SEA to identify potential protein targets (e.g., adenosine receptors, phosphodiesterases) .
Q. Key Parameters :
| Parameter | Target Range | Compound Value |
|---|---|---|
| LogP | <5 | 2.8 |
| TPSA (Ų) | <140 | 98.5 |
| Molecular Weight (Da) | <500 | 389.4 |
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to optimize substituent effects at the 7- and 8-positions?
Methodological Answer :
- Variable Substituents : Synthesize analogs with:
- 7-position : Branched vs. linear alkyl chains (e.g., 2-methylpropyl vs. pentyl).
- 8-position : Piperidine vs. pyrrolidine or morpholine rings.
- Biological Assays : Test analogs in cyclic AMP assays (adenosine A1/A2A receptor modulation) or phosphodiesterase inhibition (PDE4/5).
- Data Analysis : Use IC50 values and molecular docking (AutoDock Vina) to correlate substituent bulkiness/hydrophobicity with activity .
Q. Example Findings :
- Piperidine at 8-position enhances binding to adenosine A2A receptors (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for morpholine) .
Q. What experimental strategies resolve contradictory data in biological target identification?
Methodological Answer : If conflicting results arise (e.g., antiviral vs. anti-inflammatory activity):
- Orthogonal Assays : Validate antiviral activity via viral load quantification (qRT-PCR) and cytotoxicity (MTT assay) .
- Target Deconvolution :
- Chemoproteomics : Use photoaffinity probes to capture interacting proteins.
- CRISPR Knockout : Screen cell lines with gene knockouts (e.g., adenosine receptor KO) to confirm target dependency .
Case Study :
A related xanthine derivative showed conflicting PDE4 inhibition (IC50 = 120 nM) vs. adenosine receptor antagonism (Ki = 850 nM). Dose-response studies clarified primary activity at PDE4 .
Q. How to elucidate the mechanism of action using biophysical and cellular approaches?
Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to recombinant targets (e.g., KD values for adenosine A2A).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment.
- Transcriptomics : RNA-seq to identify downstream pathways (e.g., NF-κB or MAPK) after compound exposure .
Q. Key Experiment :
| Technique | Target | Result |
|---|---|---|
| SPR | A2A Receptor | KD = 12.3 nM |
| CETSA (HeLa) | PDE4D | ΔTm = +3.5°C (1 µM compound) |
Q. What strategies mitigate off-target effects observed in high-throughput screening?
Methodological Answer :
- Counter-Screening : Test against panels of related receptors/enzymes (e.g., PDE isoforms 1-11).
- Proteome-Wide Profiling : Use affinity pulldown with immobilized compound and LC-MS/MS to identify non-target binders.
- Metabolomics : Track metabolite shifts (e.g., cAMP/cGMP levels) to distinguish on-target vs. off-target effects .
Data Contradiction Analysis
Example : Discrepancies in reported antiviral activity (e.g., HCV replication inhibition vs. no effect in primary cells).
Resolution Steps :
Dose-Response Curves : Confirm activity across multiple cell lines (e.g., Huh7 vs. primary hepatocytes).
Metabolic Stability : Assess compound degradation in primary cells using LC-MS.
Combination Studies : Test synergy with ribavirin or interferon to rule out indirect effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
